molecular formula C9H14N2O B8535647 1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol

1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol

Cat. No.: B8535647
M. Wt: 166.22 g/mol
InChI Key: RSEWLPDHBKZQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol is a tertiary alcohol featuring a pyrazine heterocycle attached to a branched propanol backbone. For instance, 1-(2-Pyrazinyl)-2,2-dimethylpropanone (a ketone analog) has a molecular formula of C₉H₁₂N₂O, with a pyrazinyl ring, a ketone group, and two methyl substituents on the central carbon . The propanol derivative likely replaces the ketone with a hydroxyl group, altering hydrogen-bonding capacity and solubility. The pyrazinyl moiety is known to enhance biological activity, particularly in enzyme inhibition, as demonstrated by compound 4k in , which showed superior MAO-B inhibition due to its 2-pyrazinyl group .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2,2-dimethyl-1-pyrazin-2-ylpropan-1-ol

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8(12)7-6-10-4-5-11-7/h4-6,8,12H,1-3H3

InChI Key

RSEWLPDHBKZQCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=NC=CN=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between 1-(2-Pyrazinyl)-2,2-dimethyl-1-propanol and related compounds:

Compound Name Molecular Formula Key Functional Groups Biological Relevance (if available) Source
This compound* Likely C₉H₁₄N₂O Pyrazinyl ring, tertiary alcohol Potential MAO-B inhibition (inferred)
1-(2-Pyrazinyl)-2,2-dimethylpropanone C₉H₁₂N₂O Pyrazinyl ring, ketone Structural analog; no direct activity data
[1-(6-Methylpyrazin-2-yl)piperid-4-yl]methanol C₁₁H₁₇N₃O Pyrazinyl ring, piperidine, alcohol Catalogued (no activity data)
4-Methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carboxylic acid C₉H₇N₃O₂S Pyrazinyl ring, thiazole, carboxylic acid Catalogued (no activity data)
1-(7-Bromobicyclo[4.1.0]hept-7-yl)-2,2-dimethyl-1-propanol C₁₂H₂₁BrO Bicyclo system, bromine, alcohol No activity data; stereochemically complex

Notes:

  • Tertiary alcohol vs.

Physicochemical Property Comparisons

  • Molecular weight and solubility: The brominated analog in (C₁₂H₂₁BrO, MW 261.2) is heavier and more lipophilic than this compound (estimated MW ~178.2), likely reducing aqueous solubility .
  • Stereochemical complexity: Unlike the brominated bicyclo compound (0 defined stereocenters, ), the propanol derivative may have stereochemical constraints affecting synthesis and bioactivity .

Key Research Findings and Implications

  • The 2-pyrazinyl group is a critical pharmacophore for MAO-B inhibition, as shown in .
  • Tertiary alcohols (e.g., 2,2-dimethyl-1-propanol in ) generally exhibit higher metabolic stability than primary alcohols, suggesting advantageous pharmacokinetics for the target compound .
  • Structural analogs with bicyclic or piperidine systems (Evidences 2, 5, 6) highlight the trade-off between molecular complexity and synthetic feasibility .

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